molecular formula C21H26N2O3S B5091151 N-(2-ethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide

N-(2-ethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B5091151
M. Wt: 386.5 g/mol
InChI Key: BNBRJIDLWQNQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide, commonly known as EPPS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EPPS is a piperidine derivative that has been synthesized through several methods and has been extensively studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of EPPS is not fully understood. However, it is believed that EPPS acts as a buffer by binding to protons and preventing changes in pH. EPPS has a pKa of 8.0, which makes it an effective buffer in the physiological pH range.
Biochemical and Physiological Effects:
EPPS has been shown to have several biochemical and physiological effects. In addition to its buffering properties, EPPS has been shown to enhance the activity of enzymes such as alkaline phosphatase and beta-galactosidase. It has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of EPPS is its ability to act as a buffer in physiological conditions. This makes it an ideal candidate for use in electrophysiological recordings and other experiments that require precise control of pH. However, EPPS has some limitations, including its toxicity at high concentrations and its potential to interfere with some biochemical assays.

Future Directions

There are several future directions for research on EPPS. One area of interest is the development of new methods for synthesizing EPPS that are more efficient and environmentally friendly. Another area of interest is the potential use of EPPS in drug delivery systems, where it could be used as a pH-sensitive carrier for targeted drug delivery. Additionally, further studies are needed to fully understand the mechanism of action of EPPS and its potential applications in other fields, such as biotechnology and materials science.
Conclusion:
In conclusion, EPPS is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPPS has been synthesized through several methods and has been extensively studied for its buffering properties, as well as its ability to enhance enzyme activity and inhibit amyloid beta aggregation. While EPPS has some limitations, it has several advantages that make it an ideal candidate for use in lab experiments. Further research is needed to fully understand the potential applications of EPPS in various fields and to develop more efficient methods for synthesizing this compound.

Synthesis Methods

EPPS can be synthesized through several methods, including the reaction of 2-ethylphenylamine with 4-methylbenzenesulfonyl chloride and piperidine. Another method involves the reaction of 2-ethylphenyl isocyanate with 4-methylbenzenesulfonamide and piperidine. The synthesis of EPPS is a complex process that requires careful control of reaction conditions to obtain a pure product.

Scientific Research Applications

EPPS has been widely studied for its potential applications in scientific research. One of the major applications of EPPS is in the field of neuroscience, where it has been used as a buffer for electrophysiological recordings. EPPS has been shown to improve the signal-to-noise ratio of recordings by reducing the background noise.

properties

IUPAC Name

N-(2-ethylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-3-17-6-4-5-7-20(17)22-21(24)18-12-14-23(15-13-18)27(25,26)19-10-8-16(2)9-11-19/h4-11,18H,3,12-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBRJIDLWQNQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide

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